1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride
Overview
Description
“1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the CAS Number 1221722-13-9 . Its IUPAC name is N-(1-acetyl-4-piperidinyl)-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)amine hydrochloride . It has a molecular weight of 310.82 .
Physical and Chemical Properties Analysis
This compound appears as a powder . The exact values for density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Chemical Structure and Biological Activity
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride is a complex chemical compound. Its structure includes a benzofuran moiety, known for its presence in various bioactive heterocycles. Benzofuran compounds are widely noted for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential natural drug lead compounds (Miao et al., 2019). Additionally, benzofurans are fundamental units in many bioactive heterocycles, attracting significant interest due to their broad range of biological activity, with certain derivatives exhibiting unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties (Dawood, 2019).
Drug Development and Biological Interactions
The chemical structure of this compound relates to its potential in drug development. A study by Hossain et al. (2020) highlighted the development of novel series of compounds demonstrating excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with significant tumour-selective toxicity. These compounds also act as modulators of multi-drug resistance, with modes of action including apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions (Hossain et al., 2020).
DNA Binding and Drug Design
Compounds similar in structure to this compound, like the Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Such compounds are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors, thereby serving as a starting point for rational drug design (Issar & Kakkar, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1-benzofuran-5-ylmethylamino)piperidin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15,17H,4-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZOROXSCKZEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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